Indium(III) phthalocyanine chloride
Overview
Description
Indium(III) phthalocyanine chloride is a useful research compound. Its molecular formula is C32H16ClInN8 and its molecular weight is 662.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy for Cancer : Indium(III) phthalocyanine chloride exhibits potential as a photosensitizer in photodynamic therapy for cancer treatment. Its excellent solubility in water enhances its effectiveness in this application (Çamur, Ahsen, & Durmuş, 2011); (Durmuş, Nyokong, 2007); (Güzel et al., 2017).
Catalysis : It serves as a highly efficient and versatile catalyst for the acylation of various organic compounds including phenols, alcohols, thiols, and amines, especially under solvent-free conditions (Chakraborti & Gulhane, 2003).
Optical Limiting Applications : Indium phthalocyanines demonstrate high optical limiting performance and a large nonlinear absorption coefficient, making them promising candidates for optically limiting applications. This is relevant in the context of protecting sensors and human eyes from optical damage (Darwish, Darwish, & Al-Ashkar, 2015); (Hanack, 2001); (Perry et al., 1996).
Photophysical and Photochemical Properties : Research has highlighted its promising photophysical and photochemical properties for applications in fluorescence resonance energy transfer, imaging microscopy, and humidity sensing (Karaoğlu, Yenilmez, & Koçak, 2018); (Keskin et al., 2016).
Nonlinear Optical Materials : The photophysical and optical nonlinearity of indium carboxyphenoxy phthalocyanine is enhanced by silver nanoparticles, suggesting potential as nonlinear optical materials (Oluwole et al., 2017).
Flexible Electronic Applications : Films of this compound deposited onto flexible substrates show potential for optical limiting and laser filter applications, indicating its utility in flexible electronic devices (Darwish et al., 2021).
Mechanism of Action
Target of Action
Indium(III) phthalocyanine chloride is a versatile species that emits Auger electrons . It has been extensively studied for its antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites . The specific targets can vary depending on the type of microorganism being targeted .
Mode of Action
The interaction of this compound with its targets results in the emission of Auger electrons . These electrons can cause damage to the targeted microorganisms, leading to their inactivation .
Biochemical Pathways
It is known that the compound’s antimicrobial action involves the generation of auger electrons, which can disrupt the normal functioning of microorganisms .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microorganism function through the emission of Auger electrons . This can lead to the inactivation of the targeted microorganisms, contributing to the compound’s antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have humidity-sensing properties , suggesting that its activity could be affected by the moisture levels in its environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of Indium(III) phthalocyanine chloride are largely dependent on the primary ligand used in its synthesis
Cellular Effects
Indium(III) complexes have been reported to have a wide range of biological and medical applications
Molecular Mechanism
It is known that Indium(III) complexes are versatile species that emit Auger electrons, which makes them suitable for a wide range of biological and medical applications
Properties
IUPAC Name |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBXWOHQZBGFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16ClInN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586820 | |
Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19631-19-7 | |
Record name | 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indium(III)phthalocyanine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: In(III)PcCl exhibits strong absorption in the visible light range, making it suitable for light-harvesting applications like solar cells. [, ] This strong absorption is attributed to the phthalocyanine ring's electronic structure, which can be further tuned by incorporating different metal centers or modifying the peripheral substituents. [, ] Furthermore, the ability to deposit In(III)PcCl as thin films [, ] with controlled morphology [] is crucial for device fabrication.
A: Research suggests that In(III)PcCl can be effectively integrated into both flat-heterojunction and disperse heterojunction device architectures on flexible substrates. [] Interestingly, the disperse heterojunction arrangement, characterized by a less ordered interface between In(III)PcCl and other semiconducting materials, was found to be more efficient than the precisely layered flat-heterojunction. [] This highlights the importance of morphology control in optimizing device performance.
A: Yes, In(III)PcCl can be modified to alter its electronic and optical properties. For instance, it can undergo single or double reduction reactions in the presence of transition metal carbonyls. [] These reactions lead to the formation of anionic In(III)Pc complexes with distinct optical signatures and magnetic properties. [] Such modifications allow for fine-tuning the material's properties for specific applications.
A: In(III)PcCl demonstrates promise as a photosensitizer for photodynamic therapy (PDT) against melanoma. [] In vitro studies have shown that In(III)PcCl effectively induces cell death in melanoma cells upon irradiation with red light. [] This activity stems from its ability to generate reactive oxygen species upon light activation, ultimately leading to tumor cell destruction.
A: Yes, density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of In(III)PcCl and its derivatives. [, ] These calculations provide insights into the electronic band structure, molecular orbitals, and optical transitions within the molecule. Such computational studies complement experimental findings and guide the design of new materials with improved properties.
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